Theobromine-d3

Description

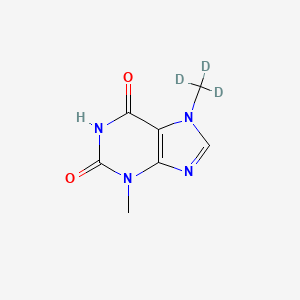

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

3-methyl-7-(trideuteriomethyl)purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |

InChI Key |

YAPQBXQYLJRXSA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C |

Origin of Product |

United States |

Foundational & Exploratory

What is Theobromine-d3 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine-d3 is the deuterated form of theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean. As a stable isotope-labeled internal standard, this compound is an indispensable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of theobromine and for the accurate quantification of this analyte in complex matrices such as food products and biological fluids. Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the accuracy and precision of analytical results.[1] This guide provides an in-depth overview of the chemical properties of this compound, alongside its unlabeled counterpart, and details the experimental protocols for its use in analytical applications and a plausible synthetic route.

Chemical and Physical Properties

The incorporation of three deuterium atoms into the theobromine structure results in a molecule with a slightly higher molecular weight but with chemical reactivity that is nearly identical to the natural compound. This similarity is crucial for its function as an internal standard.

Quantitative Data Summary

The chemical and physical properties of this compound and Theobromine are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of this compound and Theobromine

| Property | This compound | Theobromine |

| Synonyms | This compound (7-methyl-d3), 3,7-Dimethylxanthine-d3[2][3] | 3,7-Dimethylxanthine, Xantheose[4] |

| CAS Number | 65566-69-0[3][5] | 83-67-0[4] |

| Molecular Formula | C₇D₃H₅N₄O₂[3] | C₇H₈N₄O₂[4] |

| Molecular Weight | 183.183 g/mol [3] | 180.16 g/mol [4] |

| Isotopic Purity | ≥99 atom % D[5] | Not Applicable |

| Chemical Purity | ≥98%[6] | ≥99% (typical for commercial standards) |

Table 2: Physical Properties of this compound and Theobromine

| Property | This compound | Theobromine |

| Appearance | White to off-white solid | White crystalline powder[4][7] |

| Melting Point | Not explicitly stated, but expected to be very similar to Theobromine | 351-357 °C[4][7][8] |

| Boiling Point | Sublimes | Sublimes at 290-295 °C[7] |

| Solubility in Water | Not explicitly stated, but expected to be very similar to Theobromine | 330 mg/L at 25 °C[8][9] |

| Storage | Room temperature (solid); -80°C for 6 months, -20°C for 1 month (in solution)[2] | Room temperature |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by N-methylation of 3-methylxanthine using a deuterated methyl source.

Materials:

-

3-methylxanthine

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Sodium methoxide (NaOMe) or another suitable base (e.g., sodium carbonate)[10]

-

Anhydrous methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., dichloromethane/methanol 95:5)

-

UV lamp (254 nm)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylxanthine in anhydrous methanol.

-

Deprotonation: Add sodium methoxide to the suspension and stir until the 3-methylxanthine is completely dissolved, forming the sodium salt. The solution may turn yellow.

-

Methylation: Under an inert atmosphere (e.g., nitrogen or argon), add deuterated methyl iodide or deuterated dimethyl sulfate dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside standards of 3-methylxanthine and theobromine on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp. The reaction is complete when the 3-methylxanthine spot has disappeared and a new spot corresponding to the Rf of this compound is observed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in deionized water and extract the product with dichloromethane.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to verify the incorporation of deuterium and the overall structure.

Quantification of Theobromine in Biological Samples using HPLC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of theobromine in biological matrices like plasma or urine.

Objective: To accurately quantify the concentration of theobromine in a biological sample using a validated LC-MS/MS method with this compound as an internal standard.[11]

Materials and Equipment:

-

Biological sample (e.g., plasma, urine)

-

Theobromine analytical standard

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water, LC-MS grade

-

Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation:

-

Thaw the biological samples to room temperature.

-

To a 100 µL aliquot of the sample, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding a protein precipitation agent (e.g., 300 µL of cold acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate theobromine from matrix components (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Theobromine: Monitor the transition from the precursor ion (m/z 181.1) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 184.1) to a specific product ion.

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both theobromine and this compound.

-

Calculate the ratio of the peak area of theobromine to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of theobromine standards.

-

Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Chemical Structures

Caption: Relationship between Theobromine and this compound.

Analytical Workflow

References

- 1. apajournal.org.uk [apajournal.org.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (7-methyl-d3) | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. chembk.com [chembk.com]

- 8. webqc.org [webqc.org]

- 9. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents [mdpi.com]

- 10. CN101896484B - Theobromine production process - Google Patents [patents.google.com]

- 11. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Theobromine-d3: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Theobromine-d3. This deuterated analog of theobromine is a critical tool in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, details experimental protocols for synthesis and analysis, and presents quantitative data in a clear, structured format.

Introduction to this compound

Theobromine (3,7-dimethylxanthine) is a naturally occurring purine alkaloid found predominantly in the cacao bean. Its deuterated isotopologue, this compound, is synthesized by introducing three deuterium atoms into one of the methyl groups, typically at the 7-position (7-methyl-d3). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of theobromine in biological matrices. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under typical analytical conditions.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the N-methylation of a suitable precursor, 3-methylxanthine, using a deuterated methylating agent. This approach offers high yields and good control over the position of isotopic labeling.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound (Adapted from similar xanthine methylations)

Materials:

-

3-Methylxanthine

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

Procedure:

-

To a stirred suspension of 3-methylxanthine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add deuterated methyl iodide (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white solid.

Isotopic Purity and Chemical Analysis

The isotopic purity of this compound is a critical parameter that dictates its suitability as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical batch of high-purity this compound.

| Parameter | Typical Value | Method of Determination |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % D) | ≥ 99% | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Formula | C₇H₅D₃N₄O₂ | - |

| Molecular Weight | 183.18 g/mol | - |

Table 1: Summary of quantitative data for this compound.

Experimental Protocol: Isotopic Purity Determination by HRMS

Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of the deuterated and non-deuterated molecular ions.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Liquid Chromatography (LC) system for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Mass Spectrometry Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺).

-

Data Analysis:

-

Identify the peaks corresponding to the unlabeled theobromine ([M+H]⁺, d₀, m/z ~181.07) and the deuterated this compound ([M+H]⁺, d₃, m/z ~184.09).

-

Integrate the peak areas of the d₀ and d₃ ions.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₃))] x 100

-

Experimental Protocol: Isotopic Purity and Structural Confirmation by NMR

Objective: To confirm the position of deuterium labeling and to quantify the isotopic enrichment using ¹H and ²H NMR spectroscopy.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Compare the spectrum of this compound to that of an unlabeled theobromine standard.

-

The signal corresponding to the methyl protons at the 7-position (around 3.85 ppm in DMSO-d₆) should be significantly reduced or absent in the ¹H NMR spectrum of this compound.

-

The integral of the residual proton signal for the 7-methyl group relative to the integral of the 3-methyl group (around 3.34 ppm) can be used to estimate the isotopic enrichment.

-

²H NMR Spectroscopy:

-

Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., DMSO).

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: A single resonance should be observed in the ²H NMR spectrum, corresponding to the chemical shift of the deuterated methyl group, confirming the presence and location of the deuterium atoms.

Visualizations

Synthetic Pathway

Caption: N-methylation of 3-methylxanthine to yield this compound.

Analytical Workflow

Caption: Workflow for the purification and analysis of this compound.

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and rigorous characterization of this compound are paramount for its effective use in demanding analytical applications.

A Technical Guide to Deuterated and Unlabeled Theobromine for Researchers and Drug Development Professionals

Introduction

Theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao plant, is structurally similar to caffeine and has a range of physiological effects.[1][2] In recent years, the strategic replacement of hydrogen atoms with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[3][4][5] This technical guide provides an in-depth comparison of deuterated theobromine and its unlabeled counterpart, focusing on the scientific principles of deuteration, metabolic pathways, and potential therapeutic implications.

The Kinetic Isotope Effect: The Scientific Basis for Deuteration

The foundation of deuteration's utility in drug development lies in the kinetic isotope effect (KIE).[6][7][8] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[8][9] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step in a metabolic process.[8][10] This can result in a significantly lower rate of metabolism for deuterated compounds compared to their non-deuterated isotopologues.[11]

The potential benefits of this reduced metabolic rate include:

-

Enhanced Metabolic Stability: A slower metabolism leads to a longer drug half-life in the body.[3][4]

-

Improved Therapeutic Efficacy: A longer residence time of the active drug can lead to better patient outcomes.[4][9]

-

Reduced Side Effects: Slower metabolism can minimize the formation of potentially toxic metabolites.[4]

-

Lower Dosage Requirements: Enhanced bioavailability and slower clearance may allow for reduced dosage frequency, improving patient compliance.[4]

Comparative Pharmacokinetics and Metabolism

Unlabeled Theobromine Metabolism

Theobromine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2E1.[1][12][13][14] The main metabolic pathways are N-demethylation and oxidation.[1][13] The major metabolites found in human urine are 7-methylxanthine, 3-methylxanthine, and to a lesser extent, 3,7-dimethyluric acid.[15][16]

Table 1: Pharmacokinetic Properties of Unlabeled Theobromine

| Parameter | Value | Reference |

| Elimination Half-Life | 6-8 hours | [1] |

| Peak Plasma Time | 2-3 hours | [1] |

| Primary Metabolizing Enzymes | CYP1A2, CYP2E1 | [1][12][13][14] |

| Major Metabolites | 7-methylxanthine, 3-methylxanthine, 7-methyluric acid | [15][16] |

Anticipated Effects of Deuteration on Theobromine

Deuterating theobromine at the metabolically active methyl groups (positions 3 and 7) would be expected to slow down its N-demethylation by CYP1A2 and CYP2E1. This would likely result in:

-

Increased Half-Life: A longer elimination half-life compared to the 6-8 hours of unlabeled theobromine.

-

Higher Bioavailability: Reduced first-pass metabolism could lead to a greater proportion of the administered dose reaching systemic circulation.

-

Altered Metabolite Profile: A lower rate of formation of 3-methylxanthine and 7-methylxanthine, and potentially a shift towards other metabolic pathways.

These anticipated changes could lead to a more sustained therapeutic effect and potentially a more favorable safety profile for deuterated theobromine.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for theobromine is the inhibition of adenosine receptors, with a lesser effect as a phosphodiesterase inhibitor.[1][17] By blocking adenosine receptors, theobromine can lead to increased alertness and other stimulant effects, although it is less potent than caffeine in this regard.

Below is a diagram illustrating the general signaling pathway of methylxanthines like theobromine.

Caption: Theobromine's primary mechanism of action is blocking adenosine receptors.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of deuterated and unlabeled theobromine are not publicly available. However, a general workflow for a pharmacokinetic study can be outlined.

Hypothetical Experimental Workflow for a Comparative Pharmacokinetic Study

Caption: A typical workflow for a comparative pharmacokinetic study.

Analytical Methodology: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common method for the quantitative analysis of theobromine and its metabolites in biological fluids.[2][18][19]

-

Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[18][19]

-

Detection: UV detection is often set at around 275 nm.[19] For greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method, allowing for the precise quantification of the parent drug and its metabolites.

Conclusion

Deuteration represents a promising strategy to modulate the pharmacokinetic properties of theobromine. By slowing its metabolism through the kinetic isotope effect, deuterated theobromine could offer a longer half-life and potentially a more favorable therapeutic profile compared to its unlabeled counterpart. While direct comparative data is currently lacking, the well-established principles of deuteration and the known metabolic pathways of theobromine provide a strong rationale for further investigation in this area. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of deuterated theobromine.

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. laboratuvar.com [laboratuvar.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. Determination of theobromine, theophylline, and caffeine in by-products of cupuacu and cacao seeds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Theobromine-d3: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Properties of Deuterated Theobromine.

This technical guide provides comprehensive information on Theobromine-d3, a deuterated analog of the naturally occurring methylxanthine, theobromine. This document is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, providing key data, experimental methodologies, and an overview of its relevant biological pathways. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices, making it an invaluable tool in pharmacokinetic and metabolic studies.

Core Compound Data

This compound is a stable isotope-labeled form of theobromine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of theobromine in various biological samples.

| Parameter | Value | Source(s) |

| Chemical Name | This compound (7-methyl-d3) | N/A |

| Synonyms | 3,7-Dimethylxanthine-d3 | N/A |

| CAS Number | 65566-69-0 | [1] |

| Molecular Formula | C₇H₅D₃N₄O₂ | N/A |

| Molecular Weight | 183.18 g/mol | N/A |

| Unlabeled Molecular Weight | 180.16 g/mol | N/A |

Mechanism of Action and Biological Pathways

Theobromine, the unlabeled parent compound of this compound, exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a range of cellular responses, from central nervous system stimulation to smooth muscle relaxation.

Theobromine Signaling Pathways

Theobromine's inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can trigger a cascade of downstream signaling events. One such pathway involves the activation of β3-adrenergic receptor (β3-AR) signaling, which plays a role in the browning of white adipose tissue and the activation of brown adipose tissue, ultimately influencing lipid metabolism and energy expenditure.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted for the quantification of theobromine in human plasma, using this compound as the internal standard.

Quantification of Theobromine in Human Plasma by LC-MS/MS

This protocol describes the sample preparation, chromatographic separation, and mass spectrometric detection for the accurate measurement of theobromine concentrations in plasma samples.

1. Materials and Reagents:

-

Theobromine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

-

Theobromine Stock Solution (1 mg/mL): Accurately weigh and dissolve theobromine in methanol.

-

This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare by diluting a stock solution of this compound with methanol/water (50:50, v/v). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking blank human plasma with appropriate volumes of the theobromine stock solution.

3. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.

-

Perform protein precipitation by adding 150 µL of methanol.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 x g for 20 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness using a vacuum centrifuge.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 2% acetonitrile with 0.1% formic acid in water).

-

Sonicate for 2 minutes to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm particle size) with a compatible guard column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 250 µL/min.

-

Gradient Elution:

-

0-0.3 min: 2% B

-

0.3-5.0 min: 2-10% B

-

5.0-6.0 min: 10-90% B

-

6.0-7.0 min: 90% B

-

7.0-7.1 min: 90-2% B

-

7.1-9.0 min: 2% B (re-equilibration)

-

-

Injection Volume: 5-10 µL.

5. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, should be optimized):

-

Theobromine: Q1: 181.1 m/z → Q3: 138.1 m/z

-

This compound (IS): Q1: 184.1 m/z → Q3: 141.1 m/z

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both the analyte and the internal standard.

6. Data Analysis and Quantification:

-

Integrate the peak areas for both theobromine and this compound for all samples, calibrators, and QCs.

-

Calculate the peak area ratio of theobromine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of theobromine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Theobromine Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying theobromine in biological samples using this compound as an internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Theobromine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Theobromine-d3, a deuterated analog of the naturally occurring methylxanthine, theobromine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of analytical and medicinal chemistry. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Core Physical and Chemical Properties

This compound, also known as 3,7-Dimethylxanthine-d3, is a stable isotope-labeled version of theobromine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for mass spectrometry-based quantification of theobromine in various biological and environmental matrices.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,7-Dimethylxanthine-d3 | [1] |

| Synonyms | Theobromine (methyl-d3) | [1] |

| CAS Number | 65566-69-0 | N/A |

| Molecular Formula | C₇H₅D₃N₄O₂ | [1] |

| Molecular Weight | 183.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not available for this compound. Unlabeled Theobromine: 357 °C | N/A |

| Boiling Point | Data not available for this compound. Unlabeled Theobromine: Sublimes at 290-295 °C | N/A |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

Table 2: Solubility Data of Theobromine (Unlabeled) in Various Solvents

| Solvent | Solubility | Reference |

| Water | 1.1 mg/mL (with sonication) | [1] |

| Dimethyl Sulfoxide (DMSO) | 1.1 mg/mL (with sonication) | [1] |

Spectroscopic Data (Unlabeled Theobromine)

Note: Specific spectral data for this compound is not publicly available. The following data for unlabeled theobromine is provided for reference. The mass spectrum of this compound will show a molecular ion peak at m/z 183, corresponding to the mass of the deuterated compound.

Table 3: ¹H and ¹³C NMR Chemical Shifts of Theobromine in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 3.34 (s, 3H, N-CH₃), 3.85 (s, 3H, N-CH₃), 7.97 (s, 1H, C-H) | [2] |

| ¹³C | 27.8 (N-CH₃), 29.6 (N-CH₃), 106.7 (C), 142.1 (C-H), 148.4 (C), 151.3 (C=O), 154.9 (C=O) | [3][4] |

Mass Spectrometry Fragmentation of Theobromine (Unlabeled)

The electron ionization (EI) mass spectrum of theobromine is characterized by a prominent molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways involve the loss of a methyl group (-CH₃), followed by the loss of carbon monoxide (-CO) and hydrogen cyanide (-HCN).

Biological Activity and Signaling Pathway

Theobromine, and by extension this compound, is known to be an antagonist of adenosine receptors, specifically the A1 and A2A subtypes.[5][6] Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission and inflammation. By blocking adenosine receptors, theobromine can modulate downstream signaling cascades.

The antagonism of the A1 adenosine receptor by theobromine leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing cellular function.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-methylated xanthines involves the methylation of a suitable precursor. For this compound, this can be achieved by reacting 3-methylxanthine with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

Reaction Scheme:

3-Methylxanthine + CD₃I --(Base)--> this compound

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 3-methylxanthine in a suitable aprotic solvent (e.g., dimethylformamide).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture to deprotonate the nitrogen atom at the 7-position of the xanthine ring.

-

Methylation: Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete methylation.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified using column chromatography or recrystallization to yield pure this compound.

Analytical Method: Quantification by LC-MS/MS using this compound as an Internal Standard

This compound is frequently used as an internal standard for the accurate quantification of theobromine in complex matrices such as plasma, urine, and food products.[7][8][9]

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

-

Perform a protein precipitation step for biological fluids using a suitable organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and dilute it with the mobile phase if necessary.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Theobromine: Monitor the transition from the precursor ion (m/z 181) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 184) to a corresponding product ion.

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of theobromine standards.

-

Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is a critical tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based methods ensures high accuracy and precision in the quantification of theobromine. This guide provides essential physical, chemical, and biological information, along with practical experimental protocols, to support its effective use in the laboratory. While some data, particularly spectroscopic information, is based on its unlabeled analog, the provided details offer a robust foundation for its application in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, DMSO, simulated) (NP0001065) [np-mrd.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spectrophotometric Determination of Theobromine and Caffeine in Cocoa Powders | Semantic Scholar [semanticscholar.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Commercial Sourcing and Application of Theobromine-d3: A Technical Guide for Researchers

Introduction: Theobromine (3,7-dimethylxanthine), a primary alkaloid in the cacao plant, is a subject of extensive research in metabolic, cardiovascular, and neurological pathways. For quantitative bioanalytical studies, particularly those employing mass spectrometry, a stable isotope-labeled internal standard is crucial for achieving accuracy and precision. Theobromine-d3 (7-methyl-d3), a deuterated analog, serves as an ideal internal standard for the quantification of theobromine in various biological matrices. This guide provides an in-depth overview of commercial suppliers of this compound, its key specifications, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Supplier Specifications

For researchers looking to procure this compound, several reputable suppliers offer this compound for research purposes. The quality and specifications can vary, so a careful comparison is essential. The following table summarizes the key quantitative data from prominent commercial suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |

| C/D/N Isotopes | D-7449 | 65566-69-0 | C₇H₅D₃N₄O₂ | 183.18 | Not specified | 99 atom % D |

| LGC Standards | CDN-D-7449 | 65566-69-0 | C₇D₃H₅N₄O₂ | 183.183 | min 98% | 99 atom % D |

| MedChemExpress | HY-N0138S1 | 65566-69-0 | C₇H₅D₃N₄O₂ | Not specified | 99.78% | Not specified |

| Cayman Chemical | (Theobromine-d6) | 117490-40-1 | C₇H₂D₆N₄O₂ | 186.2 | Not specified | ≥99% (d₁-d₆) |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. Researchers should always consult the lot-specific certificate of analysis.

Experimental Protocols: Quantification in Biological Matrices

This compound is primarily used as an internal standard (IS) in LC-MS/MS methods to correct for matrix effects and variations during sample preparation and injection. The following protocols are synthesized from established research methodologies for the analysis of theobromine in human plasma and urine.[1][2]

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

This compound Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the stock solution with a suitable solvent, such as 50% methanol in water, to achieve the desired concentration for spiking into samples. The final concentration should be comparable to the expected analyte concentration in the samples.

-

Calibration Standards: Prepare calibration standards by spiking known concentrations of non-labeled theobromine into a blank matrix (e.g., drug-free plasma or synthetic urine).

Sample Preparation: Protein Precipitation for Plasma

This protocol is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[2]

-

Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the this compound working solution to each tube.

-

Protein Precipitation: Add 150 µL (3 volumes) of ice-cold methanol to each tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 98% Water with 0.1% Formic Acid: 2% Acetonitrile with 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates before injection.

Sample Preparation: Dilution and Filtration for Urine

For urine samples, a simple "dilute-and-shoot" method is often sufficient.[1]

-

Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

-

Dilution: Dilute the urine supernatant 20-fold with the mobile phase starting condition.

-

Internal Standard Spiking: Add this compound working solution to the diluted urine.

-

Filtration: Filter the sample through a 0.22 µm filter (e.g., syringe filter or filter plate) to remove particulates.

-

Injection: The filtered sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Example)

The following are typical starting conditions. Method optimization is required for specific instruments and applications.

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-0.5 min: 2% B

-

0.5-2.5 min: 2-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-2% B

-

3.1-4.0 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

Theobromine: Q1: 181.1 m/z -> Q3: 124.1 m/z

-

This compound: Q1: 184.1 m/z -> Q3: 127.1 m/z

-

Visualized Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

This compound itself does not have a distinct signaling pathway from its non-labeled counterpart. Researchers use it to quantify theobromine, which exerts its biological effects primarily as an antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes.

References

Theobromine-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Theobromine-d3. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. This guide summarizes key stability data, details relevant experimental protocols, and illustrates associated biological pathways.

Summary of Stability and Storage Conditions

The stability of this compound is paramount for its effective use as an internal standard in analytical methodologies and in various research applications. Proper storage is essential to prevent degradation and maintain its isotopic and chemical purity. The following tables summarize the recommended storage conditions and stability profiles for this compound in both solid form and in solution, based on data from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years[1] |

| 4°C | Up to 2 years[1] | |

| In Solvent | -80°C | Up to 6 months[1][2] |

| -20°C | Up to 1 month[1][2] |

Table 2: General Stability Profile of this compound

| Condition | Stability | Recommendations |

| Shipping | Stable at room temperature for several weeks.[3] | Shipped under ambient conditions as a non-hazardous chemical.[3] |

| Long-term Storage (Solid) | Stable for over 2 years if stored properly.[3] | Store in a dry, dark place.[3] Re-analyze for chemical purity after three years before use.[4] |

| Stock Solutions | Stable for up to 6 months at -80°C.[1][2] | Prepare stock solutions and store in aliquots to avoid repeated freeze-thaw cycles.[2] If water is used as the solvent, filter and sterilize the working solution before use.[1] |

Experimental Protocols

To ensure the stability and purity of this compound, robust analytical methods are necessary. While specific forced degradation studies on this compound are not extensively published, the protocols for its parent compound, theobromine, are applicable. Forced degradation studies are essential for developing stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for the development and validation of stability-indicating methods. A typical forced degradation study for theobromine would involve the following conditions:

-

Acid Hydrolysis:

-

Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 N hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide. Analyze the sample by a stability-indicating HPLC method.

-

-

Alkaline Hydrolysis:

-

Protocol: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 N sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined time (e.g., 24 hours). Neutralize the solution with 0.1 N hydrochloric acid and analyze by HPLC.

-

-

Oxidative Degradation:

-

Protocol: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light. Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Protocol: Place the solid this compound powder in a controlled temperature oven (e.g., 105°C) for a defined period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and analyze by HPLC. For solutions, heat at a controlled temperature (e.g., 60°C) for a specified time.

-

-

Photolytic Degradation:

-

Protocol: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. A typical stability-indicating HPLC method for this compound would involve the following:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The pH of the mobile phase should be optimized for the best separation.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a wavelength of approximately 272 nm is suitable for theobromine and its derivatives.

-

Column Temperature: The column temperature is typically maintained at ambient or slightly elevated temperatures (e.g., 25-30°C) to ensure reproducible retention times.

-

-

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products formed during forced degradation studies.

Degradation Pathways and Signaling Pathways

Understanding the potential degradation pathways of this compound is crucial for interpreting stability data. While specific chemical degradation pathways under forced conditions are not well-documented, the biological metabolism of theobromine is well-understood and provides insights into potential transformations.

Biological Degradation Pathway

In biological systems, theobromine is primarily metabolized in the liver. The major metabolic pathways include N-demethylation and oxidation. The following diagram illustrates the primary metabolic degradation of theobromine.

References

- 1. Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apajournal.org.uk [apajournal.org.uk]

- 3. Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp. | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

Theobromine Metabolism and the Role of its Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine (3,7-dimethylxanthine), a prominent methylxanthine in cocoa products, undergoes extensive metabolism in humans, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the metabolic pathways of theobromine, with a particular focus on the enzymatic processes, the resulting metabolites, and the pivotal role of isotopic labeling in elucidating these complex mechanisms. Detailed experimental protocols for the analysis of theobromine and its metabolites, along with methods for in vitro enzyme kinetics and the synthesis of isotopically labeled theobromine, are presented. Furthermore, this guide explores the key signaling pathways modulated by theobromine, offering insights into its physiological effects. Quantitative data are systematically summarized in tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Theobromine is a purine alkaloid naturally found in the cacao plant (Theobroma cacao) and is consequently a significant component of chocolate and other cocoa-derived products[1]. Structurally similar to caffeine, theobromine exerts various pharmacological effects, though it is a less potent central nervous system stimulant[1][2]. Its metabolism is a critical determinant of its pharmacokinetic profile and physiological activity. Understanding the intricacies of theobromine metabolism is essential for assessing its safety, potential therapeutic applications, and its impact on human health.

The use of isotopically labeled compounds, such as those containing carbon-13 (¹³C), carbon-14 (¹⁴C), and nitrogen-15 (¹⁵N), has been instrumental in tracing the metabolic fate of theobromine in vivo and in vitro. These tracers allow for the unambiguous identification and quantification of metabolites, providing invaluable data for pharmacokinetic modeling and mechanistic studies. This guide will delve into the application of these isotopic techniques in the context of theobromine metabolism research.

Theobromine Metabolism

The biotransformation of theobromine primarily occurs in the liver and involves a series of enzymatic reactions, leading to the formation of several metabolites that are subsequently excreted in the urine.

Primary Metabolic Pathways

The metabolism of theobromine in humans proceeds mainly through two primary pathways: N-demethylation and oxidation.

-

N-demethylation: This process involves the removal of a methyl group from either the N3 or N7 position of the purine ring structure.

-

N3-demethylation of theobromine yields 7-methylxanthine (7-MX) .

-

N7-demethylation of theobromine produces 3-methylxanthine (3-MX) .

-

-

Oxidation: Theobromine can also be oxidized at the C8 position to form 3,7-dimethyluric acid (3,7-DMU) .

The resulting monomethylxanthines (3-MX and 7-MX) can be further metabolized. For instance, 7-methylxanthine can be oxidized by xanthine oxidase to form 7-methyluric acid[3].

Key Metabolizing Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial steps of theobromine metabolism.

-

CYP1A2: This is a major enzyme involved in the N-demethylation of theobromine. It catalyzes the formation of both 3-methylxanthine and 7-methylxanthine.

-

CYP2E1: This enzyme also contributes significantly to the metabolism of theobromine, particularly in the formation of 7-methylxanthine and 3,7-dimethyluric acid.

The relative contribution of these enzymes can vary among individuals due to genetic polymorphisms and induction or inhibition by other xenobiotics.

Metabolic Profile in Humans

Following oral administration, theobromine is well-absorbed and metabolized. The major metabolites are excreted in the urine. The relative abundance of these metabolites provides a snapshot of the metabolic pathways.

dot

Caption: Major metabolic pathways of theobromine in humans.

Role of Isotopes in Theobromine Metabolism Research

Isotopically labeled theobromine is a powerful tool for studying its absorption, distribution, metabolism, and excretion (ADME). Both stable (e.g., ¹³C, ¹⁵N) and radioactive (e.g., ¹⁴C) isotopes are utilized.

Tracing Metabolic Fate

By administering a known dose of labeled theobromine, researchers can track the appearance of the label in various biological matrices (plasma, urine, feces) over time. This allows for:

-

Unambiguous identification of metabolites: Mass spectrometry can distinguish between endogenous compounds and drug-derived metabolites based on the mass shift introduced by the isotope.

-

Quantification of metabolite formation: The amount of each labeled metabolite can be accurately measured, providing a quantitative profile of the metabolic pathways.

-

Determination of pharmacokinetic parameters: The rates of absorption, distribution, metabolism, and excretion can be precisely calculated.

A study utilizing [8-¹⁴C]theobromine in healthy men provided detailed quantitative data on the urinary excretion of theobromine and its major metabolites[4].

Elucidating Enzymatic Mechanisms

Isotopes can also be used to investigate the mechanisms of the enzymes involved in theobromine metabolism. For example, kinetic isotope effect studies can provide insights into the rate-limiting steps of enzymatic reactions.

Quantitative Data

The following tables summarize key quantitative data related to theobromine metabolism in humans.

Table 1: Pharmacokinetic Parameters of Theobromine in Healthy Adults

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 6-8 hours | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |

| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [5] |

| Clearance (CL) | 0.88 mL/min/kg | [5] |

Table 2: Urinary Excretion of Theobromine and its Metabolites in Healthy Adults after a Single Oral Dose

| Metabolite | Percentage of Total Excretion (%) | Reference |

| Theobromine (unchanged) | 21 ± 4 | [3] |

| 7-Methylxanthine (7-MX) | 36 ± 5 | [3] |

| 3-Methylxanthine (3-MX) | 21 ± 4 | [3] |

| 6-amino-5-[N-methylformylamino]-1-methyluracil (6-AMMU) | 11 ± 4 | [3] |

| 7-Methyluric Acid (7-U) | 10 ± 2 | [3] |

| 3,7-Dimethyluric Acid (3,7-DMU) | 1.3 ± 0.6 | [3] |

| 3-Methyluric Acid (3-U) | 0.5 ± 0.4 | [3] |

Table 3: Enzyme Kinetic Parameters for Theobromine Metabolism by Human Liver Microsomes and Recombinant CYP Enzymes

| Enzyme/Reaction | Km (mM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | |||

| 3-MX Formation | 2.7 ± 0.5 | 53 ± 19 | [6] |

| 7-MX Formation | 3.9 ± 0.8 | 102 ± 42 | [6] |

| Recombinant Enzymes | |||

| CYP1A2 (7-MX Formation) | 4.2 | Not specified | [6] |

| CYP2E1 (7-MX Formation) | 3.4 | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in theobromine metabolism research.

Synthesis of Isotopically Labeled Theobromine (e.g., [7-methyl-¹³C]Theobromine)

Principle: This synthesis involves the N-methylation of a suitable precursor, 3-methylxanthine, using an isotopically labeled methylating agent, [¹³C]methyl iodide.

Materials:

-

3-Methylxanthine

-

[¹³C]Methyl iodide (99 atom % ¹³C)

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve 3-methylxanthine in anhydrous methanol containing a molar equivalent of sodium methoxide.

-

Add a slight molar excess of [¹³C]methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting [7-methyl-¹³C]theobromine by recrystallization or column chromatography on silica gel.

-

Confirm the identity and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

dot

Caption: Experimental workflow for the synthesis of isotopically labeled theobromine.

In Vitro Metabolism of Theobromine using Human Liver Microsomes

Principle: This assay determines the rate of metabolite formation from theobromine when incubated with human liver microsomes, which are rich in CYP enzymes.

Materials:

-

Human liver microsomes (pooled)

-

Theobromine solution (in a suitable solvent, e.g., DMSO, at various concentrations)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

HPLC-MS/MS system

Procedure:

-

Pre-warm a mixture of human liver microsomes, theobromine, and potassium phosphate buffer to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 10-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for theobromine and its metabolites (3-MX, 7-MX, 3,7-DMU) using a validated HPLC-MS/MS method.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

Analysis of Theobromine and its Metabolites in Human Urine by HPLC

Principle: This method separates and quantifies theobromine and its major metabolites in urine samples using reversed-phase high-performance liquid chromatography with UV or mass spectrometric detection.

Materials:

-

Urine sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

Analytical standards for theobromine and its metabolites

-

HPLC system with a C18 column and a suitable detector (UV or MS)

Procedure:

-

Sample Preparation:

-

Thaw the urine sample and centrifuge to remove particulates.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute theobromine and its metabolites with methanol or an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a specific wavelength (e.g., 273 nm) or MS/MS detection using specific precursor-product ion transitions for each analyte.

-

-

Quantification:

-

Generate a calibration curve using analytical standards of known concentrations.

-

Quantify the analytes in the urine samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways Modulated by Theobromine

Theobromine exerts its physiological effects by interacting with several key signaling pathways.

Phosphodiesterase (PDE) Inhibition

Theobromine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theobromine increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing processes such as lipolysis and bronchodilation.

dot

Caption: Theobromine's inhibition of phosphodiesterase and its effect on cAMP signaling.

Adenosine Receptor Antagonism

Theobromine acts as an antagonist at adenosine receptors, particularly A1 and A2A subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, theobromine can lead to increased neuronal activity and the release of various neurotransmitters. This mechanism contributes to its mild stimulant effects.

dot

Caption: Theobromine's antagonism of adenosine receptors.

Conclusion

This technical guide has provided a detailed examination of theobromine metabolism and the indispensable role of isotopic labeling in its study. The metabolic pathways, primarily driven by CYP1A2 and CYP2E1, result in a series of metabolites that are quantifiable in biological fluids. The provided experimental protocols offer a practical framework for researchers investigating theobromine's pharmacokinetics and metabolic fate. Furthermore, the elucidation of theobromine's effects on key signaling pathways, such as phosphodiesterase inhibition and adenosine receptor antagonism, provides a molecular basis for its physiological actions. The continued application of advanced analytical techniques, including stable isotope tracing and high-resolution mass spectrometry, will undoubtedly further refine our understanding of theobromine's complex interactions within the human body and its implications for health and disease.

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elimination of theobromine metabolites in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of theobromine and its metabolites

An In-depth Technical Guide on the Natural Occurrence of Theobromine and its Metabolites

Introduction

Theobromine, formally known as 3,7-dimethylxanthine, is a purine alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine and theophylline.[1][2] First discovered in 1841 in cacao beans by A. Woskresensky, it is the principal alkaloid in Theobroma cacao (the cacao tree).[1][3] The name is derived from Theobroma, meaning "food of the gods."[1] Despite its name, theobromine contains no bromine.[1] This compound is of significant interest to researchers in pharmacology, food science, and drug development due to its various physiological effects, including acting as a mild stimulant, vasodilator, and diuretic.[3][4][5] It is also a key component contributing to the characteristic bitter taste of chocolate.[5][6] This guide provides a comprehensive overview of the natural distribution of theobromine, its metabolic fate in the human body, and the analytical methodologies used for its quantification.

Section 1: Natural Occurrence of Theobromine

Theobromine is synthesized by a variety of plants, but its concentration is highest in the beans of the cacao tree.[3][7] It is also found in smaller quantities in other common dietary sources such as tea leaves (Camellia sinensis), kola nuts (Cola acuminata), yerba mate (Ilex paraguariensis), and guarana berries.[1][8][9] The concentration of theobromine can vary significantly depending on the plant species, stage of development, and processing methods.[3][10] For instance, in Theobroma cacao, the highest levels are found in the cotyledons of mature beans, with concentrations increasing during the initial stages of fermentation.[2][3][7]

Data Presentation: Theobromine Content in Natural and Processed Products

The following tables summarize the quantitative data on theobromine content in various natural sources and commercially available food products.

Table 1: Theobromine Content in Various Plant Sources

| Plant Source | Part | Theobromine Content (% dry weight) | Reference(s) |

|---|---|---|---|

| Cacao Bean (Theobroma cacao) | Nib/Cotyledon | 1.5% - 3.0% | [7] |

| Cacao Bean (Theobroma cacao) | Husk/Shell | 0.7% - 1.2% | [2][7] |

| Tea (Camellia sinensis) | Leaves | 0.15% - 0.20% | [2] |

| Kola Nut (Cola acuminata) | Nut | 1.0% - 2.5% | [9] |

| Yerba Mate (Ilex paraguariensis) | Dried Leaves | ~0.3% | [2] |

| Guarana (Paullinia cupana) | Seeds | 0.02% - 0.04% (200-400 ppm) | [9] |

| Green Coffee Beans | Beans | ~0.002% (20 mg/kg) |[2][7] |

Table 2: Average Theobromine Content in Common Food Products

| Food Product | Theobromine Content (mg per 100 g) | Reference(s) |

|---|---|---|

| Cocoa Powder, unsweetened | 1,890 - 2,060 | [1][7] |

| Baking Chocolate, unsweetened | ~1,600 | [11] |

| Dark Chocolate (70-85% cocoa) | ~810 | [6] |

| Dark Chocolate (general) | ~714 (200 mg per 28g) | [1] |

| Milk Chocolate | ~214 (60 mg per 28g) | [1][6] |

| Chocolate Milk | ~22.6 | [1] |

| Brewed Black Tea | ~2.7 mg per 6 oz serving | [12] |

| Instant Cocoa Mix | 158 - 318 (39.5-79.5 mg per cup) |[10] |

Section 2: Metabolism of Theobromine in Humans

Theobromine can be present in the human body either through direct consumption of theobromine-containing foods or as a secondary metabolite of caffeine.[1] The human metabolism of caffeine in the liver yields approximately 12% theobromine, 4% theophylline, and 84% paraxanthine.[1]

Pharmacokinetics Following oral ingestion, theobromine is readily absorbed.[7] Unlike caffeine, it is less water-soluble and more fat-soluble, resulting in a slower peak in blood plasma concentrations, typically occurring 2-3 hours post-ingestion.[1] The elimination half-life of theobromine in humans ranges from 6 to 12 hours.[1][7][13]

Metabolic Pathways The liver is the primary site of theobromine metabolism, where it undergoes demethylation and oxidation, processes primarily mediated by cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1.[1][14] The main metabolic pathway involves the removal of a methyl group to form either 3-methylxanthine or 7-methylxanthine.[7][15] A smaller fraction is directly oxidized to 3,7-dimethyluric acid.[7][16] The resulting xanthines are further oxidized by xanthine oxidase to form methyluric acids before being excreted renally.[13][15]

Table 3: Major Human Urinary Metabolites of Theobromine

| Metabolite | Percentage of Excreted Dose | Reference(s) |

|---|---|---|

| 7-Methylxanthine | 34% - 48% | [7] |

| 3-Methylxanthine | ~20% | [7] |

| 7-Methyluric Acid | 7% - 12% | [7] |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6% - 9% | [7] |

| Unchanged Theobromine | 1% - 18% | [7] |

| 3,7-Dimethyluric Acid | ~1% |[7] |

Mandatory Visualization: Theobromine Metabolic Pathway

Section 3: Experimental Protocols for Analysis

The quantification of theobromine and its metabolites in various matrices, from food products to biological fluids, is predominantly accomplished using chromatographic techniques.[17] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a common, robust method for food analysis.[17][18] For higher sensitivity and specificity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[19]

Mandatory Visualization: General Analytical Workflow

Experimental Protocols

Protocol 1: Quantification of Theobromine in Cocoa Products by HPLC-UV

This protocol is a synthesized method based on common practices for determining theobromine in solid food matrices like cocoa powder or chocolate.[18][20][21]

1. Sample Preparation and Extraction: a. Accurately weigh 1.0 g of the homogenized cocoa or chocolate sample into a 250 mL conical flask.[20] b. Add 70 mL of deionized water and bring the mixture to a boil. Continue boiling for 60 minutes under a reflux condenser to ensure complete extraction.[20] c. Cool the flask to room temperature and transfer the contents quantitatively to a 100 mL volumetric flask. d. Clarification (Carrez Reagents): Add 5 mL of Carrez I solution (aqueous solution of potassium ferrocyanide), shake well, then add 5 mL of Carrez II solution (aqueous solution of zinc acetate).[20][22] These reagents precipitate proteins and other interfering substances. e. Bring the flask to volume with deionized water, mix thoroughly, and allow the precipitate to settle. f. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[20]

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV-Vis detector. b. Column: C18 reversed-phase column (e.g., Bondesil C18, 150 mm x 4.6 mm, 5 µm particle size).[18][21] c. Mobile Phase: An isocratic mobile phase consisting of Methanol:Water:Acetic Acid (20:75:5, v/v/v).[21] d. Flow Rate: 1.0 mL/min.[20] e. Injection Volume: 20 µL.[20] f. Detection: UV absorbance at 273-275 nm.[20][21] g. Column Temperature: Ambient or controlled at 25°C.

3. Quantification: a. Prepare a series of theobromine standard solutions of known concentrations (e.g., 1-100 µg/mL) in the mobile phase.[20] b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the theobromine concentration from its peak area using the calibration curve.

Protocol 2: Analysis of Theobromine in Human Plasma by LC-MS/MS

This protocol is based on a method for the sensitive quantification of theobromine and its metabolites in biological fluids.[19][23]

1. Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₃-labeled caffeine or theobromine-d3).[19][22] b. Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. c. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. d. Pre-treatment: Transfer the supernatant to a new tube. For improved analysis, dilute the supernatant 20-fold with the initial mobile phase to minimize matrix effects.[19] e. Transfer the final diluted sample to an autosampler vial for injection.

2. LC-MS/MS Conditions: a. LC System: An ultra-high performance liquid chromatography (UHPLC) system. b. Column: A suitable C18 reversed-phase column with a smaller particle size for fast chromatography (e.g., < 2 µm). c. Mobile Phase: A gradient elution using:

- Solvent A: 0.1% formic acid in water.

- Solvent B: 0.1% formic acid in acetonitrile.

- A typical gradient might run from 5% to 95% Solvent B over 2-3 minutes. d. Flow Rate: 0.4 - 0.6 mL/min. e. Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI+) mode. f. Detection Mode: Multiple Reaction Monitoring (MRM). g. MRM Transitions:

- Theobromine: Q1: 181.1 m/z → Q3: 124.0 m/z

- 7-Methylxanthine: Q1: 167.1 m/z → Q3: 110.0 m/z

- (Note: Specific transitions should be optimized for the instrument in use).

3. Quantification: a. Create a calibration curve using matrix-matched standards (theobromine spiked into blank plasma and processed alongside the samples). b. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. c. Calculate the concentration of theobromine in the unknown samples using the regression equation from the calibration curve.

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. Theobromine in Food & Nutrition - Xantheose - Flavoring Agent [periodical.knowde.com]

- 3. phyto-chem.com [phyto-chem.com]

- 4. youtube.com [youtube.com]